molecular formula C10H14ClN B2593214 2-(4-Chlorophenyl)butan-1-amine CAS No. 1004282-38-5

2-(4-Chlorophenyl)butan-1-amine

Cat. No.: B2593214
CAS No.: 1004282-38-5
M. Wt: 183.68
InChI Key: RJFMLPKMQRNGHM-UHFFFAOYSA-N
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Description

Contextualization within the Field of Aryl-Alkyl Amines Research

Aryl-alkyl amines are a broad class of organic compounds characterized by an aryl group (an aromatic ring) and an alkyl chain that is bonded to a nitrogen-containing functional group, typically an amine. This structural motif is a cornerstone in medicinal chemistry and materials science. The versatility of this scaffold allows for a wide range of structural modifications, each influencing the compound's physicochemical properties and biological activity.

Substituted aryl-alkyl amines are known to interact with various biological targets, which has led to their development for a multitude of applications. nih.gov Their ability to act as releasing agents, reuptake inhibitors, or modulators for monoamine neurotransmitters has been a primary driver of research in this area. nih.gov

Academic Significance and Research Rationale for Investigating 2-(4-Chlorophenyl)butan-1-amine

The academic significance of investigating a compound like this compound stems from the established importance of its structural components in bioactive molecules. The 4-chlorophenyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's metabolic stability and receptor binding affinity.

Research into related structures, such as butyrophenone (B1668137) derivatives, highlights the potential for this class of compounds. For instance, novel butyrophenones have been synthesized and evaluated for their multireceptor binding profiles. nih.gov The synthesis and exploration of butyrophenone analogs have led to the identification of compounds with interesting pharmacological profiles. nih.gov

The rationale for investigating this compound would likely be to explore its potential as a novel scaffold in drug discovery, building upon the knowledge gained from research into other aryl-alkyl amines. Structure-activity relationship (SAR) studies of related compounds, such as 2-arylamino-4-aryl-pyrimidines, have demonstrated the importance of specific substitutions on the aryl ring for biological activity. nih.gov

Overview of Prior Academic Research on Structurally Related Amines

While direct studies on this compound are limited, a wealth of academic research exists for structurally analogous compounds. This research provides a foundation for understanding the potential synthesis, properties, and applications of the target molecule.

Synthesis: The synthesis of aryl-alkyl amines is a well-established area of organic chemistry. Catalytic amination is a common method for their preparation. For example, the catalytic reductive amination of aldehydes with ammonia (B1221849) using a platinum nanowire catalyst has been shown to be an effective method for synthesizing secondary amines. rsc.org Another approach involves the catalytic hydrogenation of reaction products of oxo compounds and amines or ammonia, where the use of specific catalysts can preserve halogen substituents on the aromatic ring. google.com The synthesis of related butyrophenone derivatives often involves multi-step reaction sequences, starting from materials like 4-chloroboronic acid. nih.gov

Research Findings: Research on related compounds has yielded significant findings. For example, studies on butyrophenone derivatives have identified compounds with potential antipsychotic activity. worldresearchlibrary.orgdrugbank.com The structure-activity relationships of these compounds are a key area of investigation, with modifications to the aryl ring and alkyl chain leading to changes in biological activity. For instance, in a series of ketamine esters, substitutions on the benzene (B151609) ring were found to significantly affect their anesthetic and analgesic properties. mdpi.com

Data from Structurally Related Compounds:

Below is a table summarizing key information for some structurally related aryl-alkyl amines that have been subjects of academic research.

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Research Area
1-(4-Chlorophenyl)-2-butanamineC10H14ClN183.68Mass spectral analysis mzcloud.org
4-(4-Chlorophenyl)-1-butanamineC10H14ClN183.68Chemical synthesis and identification chemspider.com
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-oneC25H28ClFN2O442.95Multireceptor binding profile studies nih.gov
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-oneVariesVariesSynthesis and anticonvulsive activity researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFMLPKMQRNGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorophenyl Butan 1 Amine

Classical Approaches to 2-(4-Chlorophenyl)butan-1-amine Synthesis

Classical synthetic routes to this compound typically involve the construction of the carbon skeleton followed by the introduction and modification of functional groups to yield the final amine. These methods are often linear and may not offer stereocontrol, resulting in a racemic mixture of the product.

Multi-Step Linear Synthetic Routes

A common linear approach to this compound involves the synthesis of an intermediate, 2-(4-chlorophenyl)butanenitrile (B2603200), followed by its reduction. This multi-step process begins with the alkylation of a readily available starting material.

A plausible multi-step synthesis commences with 4-chlorophenylacetonitrile. This starting material undergoes an alkylation reaction to introduce the ethyl group, forming the butanenitrile backbone. The subsequent reduction of the nitrile group yields the target primary amine.

Step 1: Alkylation of 4-Chlorophenylacetonitrile

The synthesis initiates with the deprotonation of 4-chlorophenylacetonitrile using a strong base, such as sodium amide or sodium hydride, to generate a carbanion. This nucleophilic carbanion is then reacted with an ethyl halide, typically ethyl bromide or ethyl iodide, in an SN2 reaction to yield 2-(4-chlorophenyl)butanenitrile.

Reaction Scheme:

Deprotonation: 4-Cl-C₆H₄CH₂CN + NaH → [4-Cl-C₆H₄CHCN]⁻Na⁺ + H₂

Alkylation: [4-Cl-C₆H₄CHCN]⁻Na⁺ + CH₃CH₂Br → 4-Cl-C₆H₄CH(CH₂CH₃)CN + NaBr

A similar alkylation of 4-chlorophenylacetonitrile with 1-chloropropane (B146392) has been reported, suggesting the feasibility of this approach with ethyl halides prepchem.com.

Step 2: Reduction of 2-(4-Chlorophenyl)butanenitrile

The final step is the reduction of the nitrile group in 2-(4-chlorophenyl)butanenitrile to a primary amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel or palladium on carbon, or chemical reduction with a metal hydride such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran.

Reaction Scheme:

4-Cl-C₆H₄CH(CH₂CH₃)CN + [Reducing Agent] → 4-Cl-C₆H₄CH(CH₂CH₃)CH₂NH₂

The following table summarizes the key steps and reagents in this linear synthesis:

StepReactionStarting MaterialReagentsProduct
1Alkylation4-Chlorophenylacetonitrile1. Sodium hydride (NaH)2. Ethyl bromide (CH₃CH₂Br)2-(4-Chlorophenyl)butanenitrile
2Reduction2-(4-Chlorophenyl)butanenitrileLithium aluminum hydride (LiAlH₄) or H₂/Raney NiThis compound

Convergent Synthetic Strategies

For instance, the synthesis could be designed by forming an organometallic reagent from 1-bromo-2-(4-chlorophenyl)ethane, which is then reacted with a two-carbon electrophile containing a masked amino group. However, such routes can be complex and may not offer significant advantages over a well-optimized linear sequence for a molecule of this size.

Enantioselective Synthesis of this compound

The presence of a chiral center in this compound makes its enantioselective synthesis a topic of significant interest, particularly for applications where a single enantiomer is desired. Chiral catalysts are often employed to achieve high levels of stereocontrol.

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric synthesis methodologies utilize chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis employs small organic molecules as catalysts to promote asymmetric transformations. While a specific organocatalytic synthesis of this compound is not prominently reported, general organocatalytic methods for the synthesis of chiral amines could be adapted.

One potential strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral amine or a chiral Brønsted acid. For example, a chiral amine catalyst could activate an aldehyde to form a chiral enamine, which would then react with a nitroalkene. Subsequent reduction of the nitro group would yield the chiral amine.

Another approach could utilize a chiral phosphoric acid catalyst for the asymmetric reduction of a suitable imine precursor. The development of such a route would require the synthesis of an appropriate prochiral substrate, such as an enamine or an imine derived from 4-(4-chlorophenyl)butan-2-one (B57468).

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, including amines. This method typically involves the hydrogenation of a prochiral substrate, such as an enamine or an imine, in the presence of a chiral transition metal complex.

A plausible route for the enantioselective synthesis of this compound via this method would involve the preparation of a prochiral enamine or imine precursor. For instance, the condensation of 4-(4-chlorophenyl)butan-2-one with a chiral amine auxiliary could form a chiral imine, which upon diastereoselective reduction and subsequent removal of the auxiliary, would yield the enantiomerically enriched target amine.

Alternatively, the direct asymmetric reductive amination of 4-(4-chlorophenyl)butan-2-one with ammonia (B1221849) or a protected ammonia equivalent, catalyzed by a chiral transition metal complex, could provide a more direct route. Chiral rhodium and iridium complexes with chiral phosphine (B1218219) ligands have shown great success in the asymmetric hydrogenation of various C=N bonds.

The following table outlines a potential enantioselective route using transition metal catalysis:

StepReactionStarting MaterialReagents/CatalystIntermediate/Product
1Imine Formation4-(4-Chlorophenyl)butan-2-oneAmmonia (NH₃)2-(4-Chlorophenyl)butan-2-imine
2Asymmetric Hydrogenation2-(4-Chlorophenyl)butan-2-imineH₂, Chiral Rhodium or Iridium catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand)(R)- or (S)-2-(4-Chlorophenyl)butan-1-amine

The efficiency and enantioselectivity of such a process would be highly dependent on the choice of the chiral ligand and the optimization of reaction conditions such as temperature, pressure, and solvent. Research in the asymmetric synthesis of β-receptor agonists has demonstrated the successful use of Rh catalysts with electron-donating phosphine ligands for the asymmetric hydrogenation of α-amino ketones, which are structurally related to the precursors of the target amine nih.gov.

Biocatalytic Approaches for Enantiopure this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Key enzymatic strategies applicable to the synthesis of this compound include asymmetric synthesis via transaminases and kinetic resolution using lipases.

Asymmetric Synthesis using Transaminases:

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are capable of converting a prochiral ketone into a chiral amine with high enantiomeric excess. organic-chemistry.orgcolab.ws The synthesis of this compound would start from the corresponding ketone, 4-(4-chlorophenyl)butan-2-one. An (R)- or (S)-selective transaminase can be employed to produce the desired enantiomer of the amine. The reaction involves the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to the ketone substrate. organic-chemistry.orgresearchgate.net The choice of enzyme is critical and often requires screening of a panel of commercially available or engineered transaminases to identify one with high activity and selectivity for the specific substrate. nih.gov For instance, research on the bioamination of the structurally similar 4-phenyl-2-butanone has demonstrated the feasibility of using transaminases for such transformations, achieving significant conversion and high enantiomeric excess. researchgate.net

Kinetic Resolution using Lipases:

Kinetic resolution is another effective biocatalytic method where an enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. nih.govresearchgate.net In a typical kinetic resolution of racemic this compound, the amine would be reacted with an acyl donor, like ethyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase. The enzyme would preferentially acylate one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting N-acetylated amine and the unreacted amine can then be separated by conventional methods. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better selectivity. acs.org

Chiral Auxiliary-Based Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, including the synthesis of chiral amines. colab.wsnih.govresearchgate.net

The synthesis of a specific enantiomer of this compound using an Evans auxiliary would typically involve the following steps:

Acylation: The chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, is acylated with butanoyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is then subjected to a diastereoselective alkylation reaction. This step introduces the 4-chlorophenyl group.

Cleavage: Finally, the chiral auxiliary is cleaved from the product, typically by hydrolysis or reduction, to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused. wikipedia.org

Deracemization Strategies for this compound

Deracemization is an elegant process that converts a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This is often accomplished through a combination of an enantioselective process and an in-situ racemization of the undesired enantiomer, a strategy known as dynamic kinetic resolution (DKR). rsc.orgacs.org

For benzylic amines like this compound, a common DKR strategy involves a chemoenzymatic approach. organic-chemistry.orgacs.org This typically combines:

Enzymatic Resolution: A lipase, such as Novozym-435 (Candida antarctica lipase B immobilized on acrylic resin), is used to selectively acylate one enantiomer of the racemic amine. rsc.orgresearchgate.net

Metal-Catalyzed Racemization: A transition metal catalyst, often based on palladium or ruthenium, is employed to racemize the unreacted amine enantiomer in situ. organic-chemistry.orgresearchgate.net This allows the entire racemic mixture to be converted into a single acylated enantiomer.

The resulting enantiomerically pure amide can then be deacylated to afford the desired enantiomer of this compound. The choice of catalyst, solvent, and acyl donor is crucial for the efficiency and selectivity of the DKR process. organic-chemistry.org

Diastereoselective Synthesis of this compound

Resolution Techniques for Enantiomers of this compound

Resolution techniques are employed to separate a racemic mixture into its individual enantiomers. Classical chiral acid resolution and chromatographic enantioseparation are two widely used methods.

Classical Chiral Acid Resolution

This traditional method involves the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid. libretexts.orgrsc.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. wikipedia.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Dibenzoyltartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated by filtration. Finally, the enantiomerically pure amine is liberated from the salt by treatment with a base. The choice of the chiral acid and the crystallization solvent is critical for achieving efficient separation and high enantiomeric purity. rsc.org

Resolving AgentPrinciple
(+)-Tartaric acidForms diastereomeric salts with different solubilities.
(-)-Dibenzoyltartaric acidForms diastereomeric salts with different solubilities.
(-)-Mandelic acidForms diastereomeric salts with different solubilities.
(+)-Camphor-10-sulfonic acidForms diastereomeric salts with different solubilities.

Chromatographic Enantioseparation (e.g., Preparative Chiral HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers on a larger scale. chiraltech.commdpi.com The principle behind this method is the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the enantioseparation of this compound, a screening of different CSPs and mobile phase conditions would be necessary to find the optimal separation conditions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a wide range of chiral compounds, including amines. mdpi.com

The development of a preparative chiral HPLC method involves optimizing several parameters:

ParameterInfluence on Separation
Chiral Stationary Phase (CSP) The nature of the chiral selector determines the enantioselectivity.
Mobile Phase Composition The choice of solvents and additives (e.g., acids or bases) affects retention and resolution.
Flow Rate Influences the efficiency and speed of the separation.
Temperature Can affect the interaction between the analyte and the CSP, thereby influencing selectivity.

Kinetic Resolution Methods

Kinetic resolution has emerged as a pivotal strategy for the separation of racemic mixtures of chiral amines like this compound. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. Enzymatic kinetic resolution (EKR) is a particularly powerful approach within this category, prized for its high stereoselectivity and environmentally benign reaction conditions.

Lipases are a class of enzymes frequently employed for the kinetic resolution of amines through stereospecific acylation. diva-portal.orgnih.gov In a typical EKR process, a racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an acylated amine and an unreacted amine, which can then be separated.

For instance, lipases such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B), as well as lipases from Pseudomonas fluorescens and Pseudomonas cepacia, have demonstrated high efficacy in resolving aromatic amines. nih.govresearchgate.net The choice of solvent and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution.

A dynamic kinetic resolution (DKR) process represents an advancement over standard kinetic resolution. In DKR, the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This can be achieved by combining the enzymatic resolution with a suitable racemization catalyst. One proposed system for amines involves a two-phase system where stereospecific acylation by a lipase occurs in an organic phase, while the remaining amine is racemized in an aqueous phase by a set of stereo-complementary amine transaminases. diva-portal.org

Beyond enzymatic methods, classical chemical resolution using chiral resolving agents is also a viable, albeit often less efficient, method. This involves the formation of diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid, which can then be separated by crystallization. researchgate.net

Table 1: Enzymes Used in Kinetic Resolution of Amines

EnzymeSubstrate TypeMethodPotential Application
Candida antarctica Lipase A (CAL-A)Aromatic AminesEnzymatic Kinetic Resolution (Acylation)Production of enantiopure amines
Candida antarctica Lipase B (CAL-B)Aromatic Morita-Baylis-Hillman adductsEnzymatic Kinetic Resolution (Hydrolysis)Resolution of complex chiral molecules nih.gov
Pseudomonas fluorescens LipaseAromatic Morita-Baylis-Hillman adductsEnzymatic Kinetic Resolution (Hydrolysis)Resolution of chiral alcohols and esters nih.gov
Amine TransaminasesAminesRacemization for Dynamic Kinetic ResolutionPaired with lipases for increased yield diva-portal.org

Novel Synthetic Methodologies and Process Intensification for this compound

One area of innovation involves the use of chemo- and biocatalytic reaction sequences. For example, a highly diastereoselective synthesis can be achieved through the use of ketoreductase (KRED) catalysis. nih.gov This approach can lead to significant improvements in process mass intensity (PMI), a metric that assesses the greenness of a chemical process by measuring the ratio of the total mass of materials used to the mass of the final product. A 10-fold improvement in PMI has been demonstrated in related syntheses, highlighting the potential for greener manufacturing. nih.gov

Another innovative approach is the use of nitrile anion cyclization strategies to construct chiral pyrrolidine (B122466) rings, which can be precursors to or analogs of chiral amines. researchgate.net This method can offer high yields and enantiomeric excess in a multi-step synthesis that minimizes the need for purification of intermediates. researchgate.net

The development of new protective group strategies can also facilitate novel synthetic routes. For instance, the use of 2,5-dimethylpyrrole as a protecting group for the amino functionality in thiophene (B33073) derivatives allows for selective chlorination, a reaction that can be challenging to control otherwise. researchgate.net

Furthermore, the synthesis of related compounds, such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, highlights the development of specific reagents and reaction conditions that can be adapted for the synthesis of this compound. google.com These include specific hydrolysis conditions and the use of particular solvents and catalysts that can be optimized for the target molecule.

Table 2: Comparison of Synthetic Strategies

MethodologyKey FeaturesAdvantages
Kinetic ResolutionSeparation of enantiomers from a racemic mixtureAccess to high enantiomeric purity
Dynamic Kinetic ResolutionIn situ racemization of the undesired enantiomerTheoretical 100% yield of the desired enantiomer diva-portal.org
Chemo- and BiocatalysisCombination of chemical and enzymatic stepsHigh selectivity, improved process mass intensity nih.gov
Nitrile Anion CyclizationConstruction of heterocyclic precursorsHigh yield and enantiomeric excess, reduced purifications researchgate.net

Stereochemical Investigations of 2 4 Chlorophenyl Butan 1 Amine

Determination of Absolute Configuration of 2-(4-Chlorophenyl)butan-1-amine Enantiomers

The unequivocal assignment of the absolute configuration of the enantiomers of this compound, a chiral primary amine, is crucial for understanding its stereospecific interactions. The following subsections detail the primary experimental and computational methods utilized for this purpose.

X-ray Crystallography of Chiral Derivatives

One of the most definitive methods for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. For a primary amine like this compound, which is a liquid or low-melting solid at room temperature, this technique typically requires the formation of a crystalline derivative. This is achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts or amides that readily crystallize.

The process would involve:

Derivatization: Reacting racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-mandelic acid or a tartaric acid derivative) to form diastereomeric salts.

Crystallization and Separation: Fractional crystallization is then used to separate the diastereomers.

X-ray Diffraction Analysis: A suitable single crystal of one of the diastereomeric salts is selected and analyzed by X-ray diffraction. The resulting electron density map provides the precise three-dimensional arrangement of the atoms in the crystal lattice. By knowing the absolute configuration of the chiral resolving agent, the absolute configuration of the this compound enantiomer can be unambiguously determined.

A hypothetical data table for the crystallographic analysis of a chiral salt of (R)-2-(4-Chlorophenyl)butan-1-amine with (R)-mandelic acid might look as follows:

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.50
b (Å)10.20
c (Å)14.10
α, β, γ (°)90, 90, 90
Volume (ų)1220.67
Z4
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Absolute configurationR

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning the absolute configuration of chiral compounds in solution.

For this compound, the chromophore is the chlorophenyl group. The Cotton effects observed in the ECD or ORD spectrum, which are the characteristic peaks resulting from the differential absorption of polarized light, can be related to the absolute configuration of the stereocenter. The sign of the Cotton effect for a particular electronic transition can often be correlated with the spatial arrangement of the groups around the chiral center.

The study of pyridyl-N-oxide derivatives of amines has shown that the sign of the Cotton effect in their Circular Dichroism (CD) curves can be related to their absolute configuration. This suggests that derivatizing this compound could yield a derivative with predictable chiroptical properties for stereochemical assignment.

Computational Prediction of Chiroptical Properties

In modern stereochemical analysis, experimental chiroptical data is often compared with computationally predicted spectra. This involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Quantum Chemical Calculations: For each significant conformer, the ECD or ORD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Spectral Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum for a given enantiomer (e.g., the (R)-enantiomer).

Comparison: The theoretical spectrum is then compared with the experimental spectrum. A good match allows for the confident assignment of the absolute configuration of the enantiomer that was analyzed experimentally.

Conformational Analysis of this compound

The biological activity and physical properties of this compound are influenced by the relative populations of its conformers, which arise from rotation around its single bonds.

Computational Conformational Search and Energy Minimization

A computational conformational search is the first step in understanding the conformational landscape of this compound. This is typically performed using molecular mechanics force fields. The potential energy surface is scanned by systematically rotating the dihedral angles of the rotatable bonds. The identified low-energy conformers are then subjected to geometry optimization and energy minimization using higher levels of theory, such as density functional theory (DFT), to obtain more accurate geometries and relative energies.

For this compound, the key dihedral angles to consider would be around the C-C bonds of the butyl chain and the C-N bond.

A hypothetical table of the relative energies of the most stable conformers might be:

ConformerDihedral Angle (C-C-C-N) (°)Relative Energy (kcal/mol)
1600.00
21800.85
3-601.20

Spectroscopic Analysis of Conformations (e.g., NMR, IR)

Experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable information about the conformational equilibrium of this compound in solution.

NMR Spectroscopy: The magnitudes of vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from the ¹H NMR spectrum, information about the time-averaged conformation of the molecule in solution can be obtained. For instance, the coupling constants between the protons on the C1 and C2 of the butane (B89635) chain would be sensitive to the conformational preferences.

IR Spectroscopy: The frequencies of certain vibrational modes, such as the C-H and N-H stretching vibrations, can be sensitive to the molecular conformation. In some cases, distinct peaks for different conformers can be observed, particularly at low temperatures. The study of these bands in different solvents can also provide insights into the relative stabilities of the conformers.

The combination of these computational and spectroscopic methods provides a powerful approach to the comprehensive stereochemical investigation of chiral molecules like this compound.

Stereoisomeric Purity Assessment Methodologies

The determination of stereoisomeric purity for chiral amines like this compound involves several sophisticated analytical techniques. These methods can be broadly categorized into chromatographic, spectroscopic, and enzymatic approaches. The choice of method often depends on the required accuracy, sensitivity, and the stage of development or analysis.

Chromatographic Methods

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of this compound. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high efficiency in resolving a wide range of chiral compounds, including amines. researchgate.netresearchgate.netyakhak.org The introduction of electron-donating or electron-withdrawing substituents on the phenyl moieties of the polysaccharide derivatives can significantly improve chiral recognition. researchgate.net For the separation of amines, the mobile phase composition, often a mixture of a non-polar solvent like n-hexane and an alcohol like 2-propanol, is optimized to achieve the best resolution. yakhak.org In some cases, derivatization of the amine with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), is performed to enhance detection sensitivity and improve interaction with the CSP. yakhak.org

Gas Chromatography (GC): Chiral GC is another effective method for the enantiomeric separation of volatile amines. This technique often employs capillary columns coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. For amines that are not sufficiently volatile, derivatization with a suitable reagent, such as trifluoroacetyl-l-prolyl chloride, can be employed to create more volatile diastereomeric derivatives that can be separated on a standard achiral GC column. nih.gov

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

NMR with Chiral Derivatizing Agents: The amine is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of specific protons.

NMR with Chiral Solvating Agents: A chiral solvating agent is added to the NMR sample of the racemic amine. The CSA forms transient diastereomeric complexes with each enantiomer, leading to a splitting of NMR signals for the (R)- and (S)-enantiomers, which can then be integrated to determine the enantiomeric ratio.

Enzymatic Resolution

Enzymatic methods, particularly kinetic resolution, offer a highly selective means of obtaining one enantiomer in high purity. This approach utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For phenylethylamines, which are structurally related to this compound, lipase-catalyzed acylation has been shown to be an effective method for kinetic resolution. researchgate.netmdpi.com The reaction conditions, including the choice of enzyme, acyl donor, solvent, and temperature, are critical for achieving high enantioselectivity. researchgate.net

The following table presents research findings on the enzymatic kinetic resolution of various phenylethylamine analogs, which provides insight into the methodologies applicable to this compound.

EntrySubstrate (Amine)Acyl DonorSolventEnzymeTemp. (°C)Time (h)Conversion (%)Yield (S)-Amine (%)ee (S)-Amine (%)Yield (R)-Amide (%)ee (R)-Amide (%)E-value
11-PhenylethylamineEthyl methoxyacetateHeptaneCAL-B30245045>994898>200
21-(4-Fluorophenyl)ethylamineEthyl methoxyacetateHeptaneCAL-B30485146>994996>200
31-(4-Chlorophenyl)ethylamineEthyl methoxyacetateHeptaneCAL-B30725245>995092>200
41-(4-Bromophenyl)ethylamineEthyl methoxyacetateHeptaneCAL-B30965344>995188>200
51-(4-Methylphenyl)ethylamineEthyl methoxyacetateHeptaneCAL-B30245047>994997>200

Data adapted from a study on the enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 4 Chlorophenyl Butan 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 2-(4-Chlorophenyl)butan-1-amine is a key site for a variety of chemical reactions, including the formation of amides and Schiff bases, as well as N-alkylation and N-acylation.

Amide Formation Reactions

The primary amine of this compound readily undergoes acylation to form amides. This reaction typically involves treatment with an acylating agent such as an acid chloride or acid anhydride. libretexts.orglibretexts.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a chloride ion, to yield the corresponding amide. libretexts.orglibretexts.org

Alternatively, carboxylic acids can be used for amidation in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The reaction proceeds through the activation of the carboxylic acid by the coupling agent, making it more susceptible to nucleophilic attack by the amine.

Acylating AgentProduct TypeGeneral Reaction
Acid ChlorideAmideR-COCl + R'-NH₂ → R-CONH-R' + HCl
Acid AnhydrideAmide(R-CO)₂O + R'-NH₂ → R-CONH-R' + R-COOH
Carboxylic Acid + DCCAmideR-COOH + R'-NH₂ + DCC → R-CONH-R' + DCU

Table 1: Common Amide Formation Reactions

Schiff Base Formation and Reduction

The primary amine of this compound can react with aldehydes or ketones to form an imine, also known as a Schiff base. mnstate.edu This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.com The equilibrium of this reaction can be shifted towards the product by removing water as it is formed. mnstate.edu

The resulting Schiff base can be subsequently reduced to a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This two-step process provides a valuable route for the synthesis of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary and tertiary amines. wikipedia.org This reaction is typically achieved by treating the amine with an alkyl halide. masterorganicchemistry.com However, a significant challenge with this method is the potential for polyalkylation, where the initially formed secondary amine reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. mnstate.edumasterorganicchemistry.com Using an excess of the amine can favor monoalkylation. mnstate.edu

N-acylation, the introduction of an acyl group onto the nitrogen atom, is a more controlled reaction and is a fundamental method for forming amide bonds. researchgate.net As discussed in the amide formation section, this is commonly achieved using acid chlorides or anhydrides. mnstate.edu N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, allowing for the selective acylation of primary amines in the presence of other functional groups. researchgate.net

Reaction TypeReagentProductKey Features
N-AlkylationAlkyl HalideSecondary/Tertiary AmineCan lead to polyalkylation mnstate.edumasterorganicchemistry.com
N-AcylationAcid Chloride/AnhydrideAmideGenerally a high-yield, controlled reaction researchgate.net

Table 2: N-Alkylation and N-Acylation of Amines

Formation of Cyclic Derivatives

The primary amine functionality of this compound can participate in intramolecular reactions to form heterocyclic compounds. For instance, intramolecular reactions of haloamines can lead to the formation of cyclic structures like aziridines, azetidines, and pyrrolidines. wikipedia.org

Furthermore, the amine group can be a key component in the synthesis of more complex heterocyclic systems. For example, a 2-amino imidazole (B134444) derivative has been synthesized through a reaction involving the regioselective alkylation of a guanidine, followed by an intramolecular condensation and tautomerization/aromatization. mdpi.com While this specific example does not start with this compound, it illustrates the potential for its amine group to be incorporated into the synthesis of cyclic structures.

Reactions Involving the Aryl Moiety of this compound

The chlorophenyl group of the molecule can also undergo chemical transformations, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring—the chlorine atom and the butan-1-amine group—direct incoming electrophiles to specific positions. The chlorine atom is an ortho-, para-directing deactivator, while the amino group is a strong ortho-, para-directing activator.

However, under the acidic conditions often required for EAS reactions, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is a meta-director and a strong deactivator. libretexts.org Therefore, the outcome of an electrophilic substitution reaction on this compound will depend on the reaction conditions and the nature of the electrophile. To achieve substitution at the positions activated by the amino group (ortho and para), it is often necessary to protect the amine, for instance, by converting it to an amide. The amide group is still ortho-, para-directing but is less activating than the free amine, which can help to control the reaction and prevent over-reaction. libretexts.org

SubstituentDirecting EffectActivating/Deactivating
-ClOrtho, ParaDeactivating
-NH₂Ortho, ParaActivating
-NH₃⁺ (in acid)MetaDeactivating
-NHCOR (Amide)Ortho, ParaActivating (less than -NH₂)

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The amine functionality and the chlorophenyl group of this compound suggest its potential as a substrate in reactions such as the Buchwald-Hartwig amination. In such a reaction, the primary amine could theoretically couple with various aryl or vinyl halides. Conversely, the aryl chloride moiety could potentially undergo coupling with other amines, alcohols, or boronic acids.

However, a thorough review of scientific databases and literature reveals no specific studies detailing the participation of this compound in any cross-coupling reactions. Consequently, there is no available data on reaction conditions, catalyst systems, or yields for such transformations involving this specific compound.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

Reaction Type Potential Coupling Partner Catalyst System Status
Buchwald-Hartwig Amination Aryl Halide Palladium-based No Data Available
Suzuki Coupling Arylboronic Acid Palladium-based No Data Available
Sonogashira Coupling Terminal Alkyne Palladium/Copper-based No Data Available

Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity and stereoselectivity are fundamental in understanding the outcomes of chemical reactions. For this compound, which is a chiral molecule, these aspects would be of particular interest. For instance, in reactions involving the amine group, the chiral center at the second carbon position could influence the stereochemical outcome of reactions at adjacent or distant positions.

There is currently no published research that investigates the regioselectivity or stereoselectivity of any reaction involving this compound. Studies that would explore, for example, the selective functionalization of the aromatic ring or diastereoselective reactions directed by the existing stereocenter have not been reported.

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Techniques such as kinetic studies, isotopic labeling, and computational modeling are pivotal in this endeavor.

Kinetic Studies

Kinetic studies provide quantitative insights into reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. Such studies would be invaluable for understanding how this compound behaves in chemical transformations. However, no kinetic data for reactions involving this compound are present in the current scientific literature.

Table 2: Kinetic Data for Reactions of this compound

Reaction Type Rate Law Activation Energy (Ea) Status

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, substituting the nitrogen atom of the amine group with ¹⁵N or specific hydrogen atoms with deuterium (B1214612) could elucidate bond-forming and bond-breaking steps. There are no published isotopic labeling experiments that have utilized this compound.

Computational Mechanistic Studies

Computational chemistry offers a theoretical lens through which to view reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles. Despite the availability of powerful computational tools, no theoretical studies on the reaction mechanisms of this compound have been reported.

Table 3: Summary of Mechanistic Studies for this compound

Study Type Focus Findings Status
Kinetic Studies Reaction Rates and Orders None No Data Available
Isotopic Labeling Atom Tracing, Mechanism Pathway None No Data Available

Computational and Theoretical Studies of 2 4 Chlorophenyl Butan 1 Amine

Quantum Chemical Calculations of 2-(4-Chlorophenyl)butan-1-amine

No dedicated studies reporting quantum chemical calculations specifically for this compound were identified. Research in this area often employs methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to analyze related molecules. researchgate.net For instance, studies on compounds like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole have used these methods to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net Similarly, analyses of other complex chlorophenyl derivatives have been performed to understand their properties. researchgate.netnih.govresearchgate.net

Electronic Structure and Bonding Analysis

There is no available research detailing the electronic structure and bonding analysis, such as Natural Bond Orbital (NBO) analysis, for this compound. For other molecules, NBO analysis is used to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netresearchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO)

A specific molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, for this compound has not been published. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. pastic.gov.pknih.gov For example, the HOMO-LUMO gap in 4-chlorophenyl quinoline-2-carboxylate was calculated to investigate its electronic properties. nih.gov A small HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.netnih.gov

Vibrational Spectroscopy Predictions (e.g., FTIR, Raman)

Predicted Fourier-Transform Infrared (FTIR) and Raman vibrational spectra based on computational calculations for this compound are not available in the literature. Such predictions are typically performed using DFT calculations and are compared with experimental spectra to make precise vibrational assignments. researchgate.netresearchgate.netconicet.gov.armdpi.com These assignments are often aided by Potential Energy Distribution (PED) analysis. researchgate.netnih.gov

Reactivity Indices and Fukui Functions

No information was found regarding the calculation of reactivity indices (like chemical hardness, softness, and electrophilicity) or Fukui functions for this compound. These global and local reactivity descriptors are derived from electronic structure calculations to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics Simulations of this compound

There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful tools used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. ulisboa.ptmdpi.com

Solvent Effects on Conformation and Dynamics

No research was found that specifically investigates the effects of different solvents on the conformation and dynamics of this compound through molecular dynamics simulations. Such studies are essential for understanding how a molecule behaves in solution, as solvent polarity can significantly influence molecular structure and reactivity. researchgate.netresearchgate.netrsc.org For other compounds, solvent effects have been studied using models like the Polarizable Continuum Model (PCM) in conjunction with DFT calculations. researchgate.net

Intermolecular Interaction Studies

While specific computational studies exclusively detailing the intermolecular interactions of this compound are not extensively documented in public literature, a thorough analysis of its structure allows for a detailed prediction of the forces governing its interactions with itself and other molecules. The key intermolecular forces expected are hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces, including potential halogen and π-system interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is the most significant contributor to strong intermolecular interactions. It contains two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons that serves as a hydrogen bond acceptor. nih.govnih.gov This allows molecules of this compound to form an extensive network of hydrogen bonds with each other and with other protic molecules like water or alcohols. nih.govnih.gov The strength of these N-H···N bonds is generally weaker than O-H···O bonds found in alcohols due to the lower electronegativity of nitrogen compared to oxygen. nih.govacs.org

Dipole-Dipole and van der Waals Forces: The molecule possesses significant polarity. The carbon-chlorine (C-Cl) bond on the phenyl ring and the carbon-nitrogen (C-N) bond of the amine group create permanent dipoles, leading to dipole-dipole attractions. The entire molecular structure, including the butyl chain and the chlorophenyl ring, contributes to transient, induced dipoles known as van der Waals or London dispersion forces. The strength of these forces increases with molecular size and surface area. biomolther.orgnih.gov The presence of the 4-chlorophenyl group, being a relatively large and polarizable moiety, is a major contributor to these interactions.

Special Interactions (Halogen and π-systems):

C-H···π Interactions: It is plausible that the hydrogen atoms on the butyl chain or adjacent molecules could interact with the electron-rich π-system of the benzene (B151609) ring. Similar C-H···π interactions have been observed in the crystal structures of related aromatic compounds.

π-π Stacking: The phenyl rings of two molecules can stack, allowing for favorable π-π interactions, which contribute to the stability of condensed phases.

Halogen Bonding: The chlorine atom, while electronegative, can possess a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor to a nucleophilic atom, such as the nitrogen of another molecule.

These combined intermolecular forces are expected to result in a relatively high boiling point compared to non-polar compounds of similar molecular weight and influence its solubility in various solvents.

Ligand-Based and Structure-Based Computational Modeling of this compound

The structural scaffold of this compound, a substituted phenethylamine (B48288), is common in many centrally active compounds. Computational modeling is therefore a critical tool to hypothesize its potential biological targets and to design new molecules based on its structure.

Molecular Docking Simulations with Biological Targets (e.g., Receptors, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. nih.gov While specific docking studies for this compound are not found in published literature, its structural analogy to known psychoactive agents and monoamine reuptake inhibitors allows for the identification of plausible biological targets for in silico investigation. nih.govyoutube.com

The most relevant targets belong to the family of monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as monoamine oxidase (MAO) enzymes. nih.govresearchgate.net A hypothetical docking study of this compound into the binding site of the human dopamine transporter (hDAT) can be illustrative.

In such a simulation, the protonated amine of the ligand would be expected to form a crucial salt bridge with a key acidic residue in the transporter's binding pocket, such as Aspartate 79 (Asp79) in hDAT. biomolther.org Further stabilizing interactions would likely include:

Hydrophobic interactions: The phenyl ring and the ethyl portion of the butyl chain would likely engage in hydrophobic interactions with non-polar residues within the binding site.

Van der Waals contacts: The entire ligand would form extensive van der Waals contacts with the surrounding amino acids.

Halogen bonding/Aromatic interactions: The 4-chloro substituent on the phenyl ring could form specific interactions. It might participate in halogen bonding with a backbone carbonyl or engage in favorable interactions within a hydrophobic sub-pocket, a common feature for halogenated ligands.

The docking score, an estimation of binding affinity, would be calculated based on these interactions. Comparing the predicted binding mode and affinity with known DAT inhibitors like cocaine or amphetamine could provide insights into the compound's potential activity profile. nih.gov

Table 1: Plausible Biological Targets for Molecular Docking of this compound and Rationale
Potential Biological TargetRationale for SelectionKey Interacting Residues (Hypothetical)Relevant Study Analogue
Dopamine Transporter (DAT)Structural similarity to phenethylamine-based DAT inhibitors.Asp79 (salt bridge), Phenylalanine/Tyrosine residues (π-stacking)Cocaine, Amphetamine nih.govnih.gov
Serotonin Transporter (SERT)Common target for chlorinated phenylalkylamines.Asp98 (salt bridge), Tyrosine/Isoleucine residues (hydrophobic)4-chloroamphetamine 3ds.com
Norepinephrine Transporter (NET)High structural and sequence homology with DAT and SERT.Asp75 (salt bridge), Phenylalanine residues (hydrophobic)Indatraline derivatives nih.gov
Monoamine Oxidase B (MAO-B)Target for many amphetamine-like structures.Tyrosine residues (aromatic cage), FAD cofactor interactionsSelegiline, Rasagiline researchgate.net
Cytochrome P450 2B4 (CYP2B4)Metabolizing enzyme known to bind chlorophenyl compounds.Heme iron, Phenylalanine/Leucine residues in active site1-(4-chlorophenyl)imidazole biomolther.org

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling defines the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov3ds.com A pharmacophore model can be generated from the this compound scaffold to guide the search for new molecules with similar potential activities through virtual screening. nih.govnih.gov

Based on its structure, a ligand-based pharmacophore model would consist of several key features:

Positive Ionizable (PI) Feature: Centered on the primary amine, which is expected to be protonated at physiological pH.

Aromatic Ring (AR) Feature: Representing the phenyl group.

Hydrophobic (H) Feature: Could be co-located with the aromatic ring or represent the alkyl (butyl) chain.

Halogen Bond Donor (HBD) or Hydrophobic Feature: Representing the chlorine atom, which can participate in specific halogen bonds or contribute to hydrophobic interactions.

Once developed, this 3D pharmacophore model serves as a query for virtual screening of large chemical databases (e.g., ZINC, ChEMBL). youtube.com The screening software searches for molecules in the database that can match these features in the specified 3D arrangement. Hits from the virtual screen are then prioritized using other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties, before being selected for acquisition and experimental testing. mdpi.com This process can rapidly identify structurally diverse compounds that retain the key interaction points of the original scaffold. nih.gov

Table 2: Hypothetical Pharmacophoric Features for the this compound Scaffold
Pharmacophoric FeatureStructural OriginRadius (Å)Potential Interaction
Positive Ionizable (PI)Primary amine (-NH₂)1.0Ionic bond / Salt bridge with acidic residues (e.g., Asp, Glu)
Aromatic Ring (AR)Phenyl group1.5π-π stacking or π-cation interactions with aromatic residues (e.g., Phe, Tyr, Trp)
Hydrophobic (H)Butyl chain / Chlorophenyl group1.5Interaction with non-polar pockets in a binding site
Halogen Bond Donor (HBD)Chlorine atom0.8Interaction with electron-rich atoms like backbone carbonyl oxygen

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods are widely used to predict analytical properties, aiding in structure elucidation and method development.

Spectroscopic Properties:

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using various computational approaches. These range from empirical database methods, which compare the structure to a large library of known spectra, to more rigorous quantum mechanical calculations like Density Functional Theory (DFT). nmrdb.org Online platforms and specialized software can provide a simulated spectrum, including chemical shifts, splitting patterns (multiplicity), and coupling constants. youtube.com For instance, the aromatic protons would be predicted in the 7.0-7.5 ppm range, with a characteristic AA'BB' splitting pattern. The protons on the butyl chain would appear at higher field, with their exact shifts influenced by proximity to the amine and phenyl groups.

Mass Spectrometry (MS): The fragmentation pattern under electron ionization (EI-MS) can be predicted based on the stability of potential fragment ions. The most likely fragmentation pathways would include benzylic cleavage to form a stable chlorotropylium or related cation, and cleavage alpha to the nitrogen atom. The molecular ion peak (M⁺) would be expected, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Chromatographic Behavior:

Quantitative Structure-Property Relationship (QSPR): The retention time in chromatographic systems like HPLC can be predicted using QSPR models. These models are statistical correlations that link a compound's retention time to its calculated molecular descriptors. nih.gov Key descriptors for predicting reversed-phase HPLC retention would include the logarithm of the octanol-water partition coefficient (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Given its structure, this compound is expected to be moderately retained in reversed-phase systems due to its significant hydrophobic character from the chlorophenyl and butyl groups.

Table 3: Computationally Predicted Analytical Properties for this compound
PropertyComputational MethodPredicted Outcome/Value
¹H NMR Chemical ShiftsDatabase lookup, DFT, Neural Networks nmrdb.orgAromatic protons: ~7.0-7.5 ppm; Aliphatic protons: ~0.8-3.5 ppm
¹³C NMR Chemical ShiftsDatabase lookup, DFTAromatic carbons: ~120-140 ppm; Aliphatic carbons: ~10-60 ppm
Major MS Fragments (EI)Rule-based fragmentation predictionBenzylic cleavage fragment, α-cleavage fragment, [M-NH₂]⁺
LogP (Octanol/Water)Atom-based or fragment-based contribution methods~3.0 - 3.5 (indicates significant hydrophobicity)
Topological Polar Surface Area (TPSA)Fragment-based contribution methods~26 Ų (from the primary amine)
HPLC RetentionQSPR models based on LogP, TPSA, etc. nih.govModerate retention on C18 columns with typical mobile phases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Chlorophenyl Butan 1 Amine and Its Analogues

Design and Synthesis of 2-(4-Chlorophenyl)butan-1-amine Analogues

The rational design of analogues of this compound involves systematic modifications to its core structure, which consists of a substituted aromatic ring, a flexible alkyl chain, and a primary amino group. Synthetic strategies are tailored to introduce diverse functionalities at these three key positions to probe the chemical space and understand the structural requirements for biological activity.

Modification of the Aromatic Ring

Modifications to the 4-chlorophenyl ring are a primary strategy to investigate the influence of electronic and steric effects on molecular interactions. A common approach involves the substitution of the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, trifluoromethoxy) groups. mdpi.com The synthesis of such analogues often starts from correspondingly substituted phenyl precursors. For instance, the synthesis of various benzene-substituted ketamine analogues, which share a substituted phenyl group, has been achieved through the Neber rearrangement of appropriately substituted 2-phenycyclohexanones. mdpi.com

Another synthetic route involves building heterocyclic systems attached to the chlorophenyl motif. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO in ethanol. nih.gov Similarly, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized through the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com These methods allow for the creation of a diverse library of compounds with varied aromatic portions to study SAR.

Modification of the Alkyl Chain

The butan-1-amine chain serves as a flexible linker, and its length, rigidity, and substitution pattern are critical determinants of biological activity. Modifications can include elongating or shortening the chain, introducing double bonds or cyclic constraints to reduce conformational flexibility, and adding substituents to the chain itself.

In a study of analogues of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound featuring a 4-chlorophenyl group, elongation of the intermediate alkyl chain led to a decrease in dopamine (B1211576) D(4) receptor affinity. drugbank.com For dopamine transporter (DAT) inhibitors, the linker between an alicyclic amine and a bis(4-fluorophenyl)methylsulfinyl moiety was systematically altered. nih.gov The synthesis of these analogues often involves multi-step sequences. For example, the formation of a piperidine (B6355638) series involved converting a commercially available alcohol to a bromide under Appel conditions, followed by coupling with a thiol intermediate. nih.gov Such strategies allow for precise control over the linker's properties to optimize interactions with the target protein.

Modifications at the Amino Group

The primary amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with biological targets. Modifications at this site are central to SAR studies and can include N-alkylation, N-acylation, or conversion to other functional groups.

To test the hydrogen bond donor capability of an amine, it can be replaced by an N-methyl group. drugdesign.org In the context of aminoglycoside antibiotics, modifications at the 5”-amino group have been explored, where the amine was converted to formamido or ureido groups to maintain activity while circumventing enzymatic inactivation. nih.gov The synthesis of N-substituted analogues can be achieved through various methods, including reductive amination or nucleophilic substitution reactions. For instance, N-alkyl-2-methyl-4,5-dinitroimidazole can react with primary and secondary amines, leading to the substitution of a nitro group with the amine. mdpi.com These modifications allow for a detailed exploration of the role of the basic nitrogen and its immediate chemical environment in binding and activity.

Correlation Between Structural Modifications and In Vitro Biological Activity Profiles

The biological activity of the newly synthesized analogues is assessed using a variety of in vitro assays. These studies aim to establish a clear correlation between the specific structural changes and the resulting effects on receptor binding and enzyme inhibition, providing a foundation for the development of compounds with improved potency and selectivity.

Receptor Binding Affinity Studies (e.g., Radioligand Binding Assays)

Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds with specific receptors. nih.gov These assays measure the affinity of a compound for a receptor by determining its ability to displace a known radiolabeled ligand. The results are typically expressed as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the pKᵢ (-log Kᵢ).

For example, in the development of preferential dopamine D₃ receptor antagonists, the binding affinities of various compounds were determined at human D₂, D₃, and D₄ receptors. The novel compound S33138, which contains a cyano-substituted benzopyran ring system, showed approximately 25-fold higher affinity for human D₃ receptors (pKᵢ = 8.7) compared to D₂ receptors (pKᵢ = 7.1–7.3). nih.gov In contrast, established antipsychotics like haloperidol (B65202) and olanzapine (B1677200) showed similar affinities for both receptor subtypes. nih.gov

Studies on FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), and its analogues demonstrate how modifications affect transporter affinity. The IC₅₀ values for inhibiting ENT1 and ENT2 were determined, revealing that small structural changes could shift selectivity. For instance, compound 3c was found to be more selective for ENT2 (IC₅₀ = 0.57 µM) over ENT1 (IC₅₀ = 2.38 µM). frontiersin.org

Table 1: Receptor and Transporter Binding Affinities of Selected Analogues

Enzyme Inhibition Profiling

Assessing the inhibitory effects of analogues on various enzymes is crucial for understanding their potential therapeutic applications and off-target effects. Enzyme inhibition assays measure the concentration of a compound required to reduce enzyme activity by 50% (IC₅₀).

In one study, a series of 1,2,4-triazole (B32235) analogues were synthesized and evaluated for their inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The results showed that the nature of the substituent on the phenyl ring significantly impacted potency. For example, a derivative bearing a 3-methylphenyl group (12d) was a potent inhibitor of BChE (IC₅₀ = 0.017 µM), while a derivative with a 2-ethyl-6-methylphenyl group (12n) was the most active against α-glucosidase. nih.gov

Another study investigated the enzyme inhibitory properties of 2-(bis(4-aminophenyl)methyl)butan-1-ol (BAPMB). This compound was found to be a potent inhibitor of BChE, showing activity comparable to the standard drug tacrine. doi.orgresearchgate.net Furthermore, atypical dopamine transporter (DAT) inhibitors were evaluated for their metabolic stability in rat liver microsomes, a critical property for drug candidates. Piperidine analogues showed improved metabolic stability compared to their piperazine (B1678402) counterparts. nih.gov

Table 2: Enzyme Inhibition Data for Selected Analogues

Cell-Based Functional Assays (In Vitro)

Cell-based functional assays are crucial tools in drug discovery and development, providing a biologically relevant context to evaluate the activity of a compound. mdpi.com These in vitro assays utilize living cells, ranging from established cell lines to more complex primary cells or 3D organoids, to measure a compound's effect on a specific cellular process or pathway. acs.org For a compound like this compound, such assays would be essential to determine its mechanism of action and functional effects at a cellular level.

The objectives of conducting cell-based assays for this compound and its analogues would be to move beyond simple binding affinity and to understand the functional consequences of target engagement. This can include measuring a variety of cellular responses such as:

Activation or inhibition of a specific signaling pathway.

Changes in the concentration of second messengers. acs.org

Induction of protein expression or degradation. acs.org

Alterations in cell viability, proliferation, or morphology. acs.orgresearchgate.net

Measurement of ion flux or changes in membrane potential. acs.org

For instance, if this compound were being investigated for its potential as an anticancer agent, researchers might use cell lines derived from specific cancers. mdpi.com An in vitro assay could involve treating these cancer cells with the compound and measuring the percentage of growth inhibition. mdpi.com One common method is the spectrophotometric measurement of cell viability, which can determine the concentration of the compound required to inhibit cell growth by 50% (IC50). mdpi.com

Table 1: Illustrative In Vitro Anticancer Activity of Analogue Compounds

Compound Analogue Target Cell Line Activity Metric Result
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile Multiple Cancer Cell Lines Cytotoxicity High

This table is illustrative and based on findings for structurally related, but different, compound classes to demonstrate the type of data generated. mdpi.com

Influence of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and receptor selectivity of a drug. The compound this compound possesses a chiral center at the second carbon atom of the butane (B89635) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(4-Chlorophenyl)butan-1-amine and (R)-2-(4-Chlorophenyl)butan-1-amine.

Biological systems, such as protein receptors and enzymes, are themselves chiral. This inherent chirality often leads to stereoselective interactions, where one enantiomer fits into a binding site more effectively than the other, much like a right hand fits better into a right-handed glove. This difference in binding can result in one enantiomer being significantly more potent, having a different pharmacological effect (e.g., agonist vs. antagonist), or exhibiting greater selectivity for a particular receptor subtype.

While specific studies on the stereoselectivity of this compound are not publicly documented, the principle is well-established for related phenylalkylamines. researchgate.net For this class of compounds, the spatial orientation of the amine group and the alkyl chain relative to the phenyl ring is critical for receptor interaction. researchgate.net It is common for the (S)-enantiomer of many biologically active amines to exhibit higher potency than the (R)-enantiomer, although this is not a universal rule and depends on the specific biological target.

For example, research on other chiral amines demonstrates that different enantiomers can have varying affinities for their targets. This underscores the importance of synthesizing and testing each enantiomer of this compound separately to fully characterize its pharmacological profile.

Table 2: Hypothetical Stereoselective Activity Profile

Enantiomer Target Binding Affinity (Ki) Functional Activity
(S)-2-(4-Chlorophenyl)butan-1-amine Receptor X Lower Ki (Higher Affinity) Potent Agonist

This table is a hypothetical representation to illustrate the potential differences in activity between enantiomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com A QSAR model can help predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent and selective molecules. researchgate.netnih.gov

Developing a QSAR model for derivatives of this compound would involve several key steps:

Data Set Assembly: A series of analogues would be synthesized, varying specific parts of the molecule (e.g., substitutions on the phenyl ring, modifications to the alkyl chain). The biological activity (e.g., IC50, Ki) of each compound in this training set would be determined experimentally.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors would be calculated. These can be classified as:

Electronic: Describing the electron distribution (e.g., Hammett constants, partial charges).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area). researchgate.net

Lipophilic: Describing the molecule's hydrophobicity (e.g., LogP). researchgate.net

Topological: Describing the connectivity of atoms.

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to generate an equation that links the descriptors to the observed biological activity. researchgate.net The predictive power of the model is then rigorously tested using an external set of compounds (test set) that were not used in the model's creation. nih.gov

While no specific QSAR model for this compound derivatives is published, studies on other amine-containing heterocyclic compounds have shown that parameters like lipophilicity (LogP) and steric properties (like molar refractivity, SMR) are often critical for predicting activity. researchgate.netresearchgate.net A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Moment)

This equation would suggest that activity increases with lipophilicity and dipole moment but decreases with molecular size. Such models provide valuable insights into the structural features that are essential for the desired biological effect. researchgate.net

Structure-Property Relationships (e.g., pKa, Lipophilicity)

pKa: The pKa value indicates the strength of an acid or base. The primary amine group (-NH2) in this compound is basic and will be protonated to form a positively charged ammonium (B1175870) ion (-NH3+) at physiological pH (around 7.4). The pKa of the conjugate acid determines the ratio of the charged to the uncharged form. This ratio is crucial because the charged species often has better water solubility, while the neutral, uncharged form is typically more capable of crossing biological membranes, such as the intestinal wall or the blood-brain barrier.

Lipophilicity (LogP/LogD): Lipophilicity is the affinity of a molecule for a fatty or non-polar environment compared to a polar, aqueous one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH (e.g., LogD7.4) is a more physiologically relevant measure.

High Lipophilicity: Can lead to poor aqueous solubility, high plasma protein binding, and potential for accumulation in fatty tissues, which may lead to toxicity. farmaciajournal.com

Low Lipophilicity: May result in poor absorption across lipid membranes and an inability to reach the target site. farmaciajournal.com

The structure of this compound dictates these properties. The chlorophenyl group significantly increases its lipophilicity compared to an unsubstituted phenyl ring. The amine group provides a site for ionization, influencing its solubility and interactions. Medicinal chemistry efforts often involve fine-tuning these properties by making small structural modifications to achieve an optimal balance for a desired therapeutic application. For instance, a LogP value of approximately 2 is often cited as favorable for crossing the blood-brain barrier. farmaciajournal.com

Table 3: Predicted Physicochemical Properties of this compound and Related Analogues

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted XLogP
This compound C10H14ClN 183.68 ~3.1*
2-Amino-1-phenylbutane C10H15N 149.23 2.3
4-Phenylbutylamine C10H15N 149.23 -

Table of Mentioned Compounds

Compound Name
This compound
(S)-2-(4-Chlorophenyl)butan-1-amine
(R)-2-(4-Chlorophenyl)butan-1-amine
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea
2-Amino-1-phenylbutane
4-Phenylbutylamine

Molecular Interaction Studies of 2 4 Chlorophenyl Butan 1 Amine with Biological Macromolecules in Vitro & in Silico

Receptor Binding Profile of 2-(4-Chlorophenyl)butan-1-amine Enantiomers

Given that this compound possesses a chiral center at the second carbon of the butane (B89635) chain, it exists as a pair of enantiomers. It is crucial to characterize the receptor binding profile of each enantiomer separately, as stereoisomers often exhibit significant differences in their affinity and selectivity for biological targets, such as monoamine transporters (e.g., SERT, DAT, NET). nih.gov

Radioligand displacement assays are a cornerstone of pharmacology for determining the binding affinity of an unlabeled compound for a specific receptor. giffordbioscience.comnih.gov This technique involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound, in this case, the individual enantiomers of this compound.

The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, an inhibition curve can be generated. From this curve, the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay. giffordbioscience.com

A comprehensive study would involve testing the enantiomers of this compound against a panel of receptors, particularly the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters, given the structural similarity of the compound to other phenethylamines that interact with these targets. nih.gov However, specific Kᵢ values for the enantiomers of this compound are not documented in the available literature.

Table 1: Hypothetical Radioligand Displacement Assay Data for this compound Enantiomers This table illustrates the type of data generated from radioligand displacement assays. No experimental data is currently available for this specific compound.

Enantiomer Target Receptor Kᵢ (nM)
(R)-2-(4-Chlorophenyl)butan-1-amine Serotonin Transporter (SERT) Data not available
(S)-2-(4-Chlorophenyl)butan-1-amine Serotonin Transporter (SERT) Data not available
(R)-2-(4-Chlorophenyl)butan-1-amine Dopamine Transporter (DAT) Data not available
(S)-2-(4-Chlorophenyl)butan-1-amine Dopamine Transporter (DAT) Data not available
(R)-2-(4-Chlorophenyl)butan-1-amine Norepinephrine Transporter (NET) Data not available
(S)-2-(4-Chlorophenyl)butan-1-amine Norepinephrine Transporter (NET) Data not available

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. prepchem.comnih.gov It provides detailed information not only on binding affinity but also on the kinetics of the interaction, specifically the association rate (kₐ) and the dissociation rate (kₑ).

In a typical SPR experiment, one interacting partner (the "ligand," e.g., a purified receptor protein like SERT) is immobilized on the surface of a sensor chip. The other partner (the "analyte," e.g., an enantiomer of this compound) is then flowed over the surface at various concentrations. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

The association phase of the resulting sensorgram reveals the on-rate (kₐ), while the dissociation phase, where a buffer flows over the chip to wash away the analyte, reveals the off-rate (kₑ). The equilibrium dissociation constant (Kₑ), a measure of affinity, can be calculated as the ratio of the dissociation and association rates (kₑ/kₐ). This technique offers a more dynamic view of the binding event compared to endpoint assays like radioligand binding. nih.gov Despite its utility, SPR studies detailing the binding kinetics of this compound with any biological macromolecule have not been reported in the scientific literature.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data This table shows the kinetic parameters that would be determined from an SPR analysis. No experimental data is currently available for this compound.

Analyte (Enantiomer) Ligand (Macromolecule) Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Dissociation Constant (Kₑ) (nM)
(R)-2-(4-Chlorophenyl)butan-1-amine e.g., hSERT Data not available Data not available Data not available
(S)-2-(4-Chlorophenyl)butan-1-amine e.g., hSERT Data not available Data not available Data not available

Protein Crystallography and NMR Studies of this compound-Protein Complexes

To gain the most detailed understanding of how this compound interacts with a protein target, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods can reveal the three-dimensional structure of the compound-protein complex at an atomic level.

X-ray crystallography involves crystallizing the protein in complex with the ligand (e.g., an enantiomer of this compound). The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This provides a static, high-resolution snapshot of the binding pose, identifying key interactions such as hydrogen bonds, ionic bonds, and hydrophobic contacts.

NMR spectroscopy, on the other hand, can determine the structure of protein-ligand complexes in solution, providing insights into the dynamic nature of the interaction. Techniques like Chemical Shift Perturbation (CSP) can identify the binding interface by monitoring changes in the NMR signals of the protein's atoms upon addition of the ligand. More advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE), can provide distance restraints between atoms of the ligand and the protein, which are then used to calculate a model of the complex structure.

These structural studies are invaluable for rational drug design and for explaining the molecular basis of a compound's activity and selectivity. To date, no crystal structures or NMR studies of a complex containing this compound have been deposited in public databases or published in the scientific literature.

Biophysical Characterization of Interactions (e.g., Isothermal Titration Calorimetry)

There is no publicly available data from Isothermal Titration Calorimetry or other biophysical techniques to characterize the interaction of this compound with any biological macromolecule. Such studies would be required to determine the thermodynamic parameters of binding.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of this compound with a Target Protein

ParameterValue
Stoichiometry (n)Data Not Available
Association Constant (Ka)Data Not Available
Dissociation Constant (Kd)Data Not Available
Enthalpy Change (ΔH)Data Not Available
Entropy Change (ΔS)Data Not Available

No Publicly Available Data on the Biotransformation and In Vitro Metabolic Fate of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings on the biotransformation and in vitro metabolic fate of the chemical compound this compound have been identified.

While the requested article outline provides a structured approach to detailing the metabolic profile of a compound, the necessary experimental data for this compound is not available in the public domain. This includes a lack of information regarding its Phase I and Phase II metabolites, hepatic microsomal stability, and outcomes from hepatocyte or recombinant enzyme incubation studies.

In the absence of specific research on this compound, it is not possible to elucidate its metabolic pathways, computationally predict its metabolic sites, or discuss any enantiospecific metabolism.

General principles of drug metabolism suggest that a compound like this compound would likely undergo Phase I and Phase II biotransformation.

Phase I metabolism , primarily carried out by Cytochrome P450 (CYP) enzymes, typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. For a primary amine like this compound, potential Phase I reactions could include N-dealkylation, hydroxylation of the aromatic ring or alkyl chain, and deamination.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key enzymes in this phase are the UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation. For this compound, the primary amine group or any hydroxylated metabolites could be potential sites for glucuronidation.

In Vitro Systems for Metabolic Research:

Standard in vitro methods are employed to study the metabolic fate of new chemical entities:

Hepatic Microsomal Stability Studies: These assays use subcellular fractions of the liver containing high concentrations of drug-metabolizing enzymes, particularly CYPs, to determine the intrinsic clearance of a compound. evotec.comenamine.netnih.govprotocols.io The stability of a compound in the presence of liver microsomes provides an early indication of its metabolic liability. evotec.comnih.gov

Hepatocyte Incubation Studies: Using whole liver cells (hepatocytes) provides a more complete picture of metabolism as they contain both Phase I and Phase II enzymes in a more physiologically relevant environment. mdpi.comnih.govnih.goveuropa.eu These studies are crucial for identifying a broader range of metabolites. mdpi.comnih.gov

Recombinant Enzyme Incubation Studies: To identify the specific enzymes responsible for a compound's metabolism, recombinant enzymes (e.g., specific CYP or UGT isoforms) are used. nih.govnih.govnih.govnih.gov This helps in predicting potential drug-drug interactions. nih.govnih.gov

Computational Prediction:

In modern drug discovery, computational models are often used to predict the metabolic fate of compounds. nih.govnih.gov These in silico tools can identify potential sites of metabolism on a molecule and predict the metabolites that are likely to be formed, guiding subsequent experimental work. nih.govnih.gov

Enantiospecific Metabolism:

Without dedicated research on this compound, any discussion of its biotransformation remains speculative and based on the general principles of xenobiotic metabolism. The generation of a detailed, data-driven article as per the user's request is not feasible until such research is conducted and published.

Advanced Analytical Methodologies for Research on 2 4 Chlorophenyl Butan 1 Amine

Chromatographic Methods for Complex Mixture Analysis and Purity Assessment

Chromatography is fundamental in the analysis of 2-(4-Chlorophenyl)butan-1-amine, enabling its separation from impurities and the resolution of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the purity assessment and quantification of phenethylamine (B48288) derivatives. researchgate.netpensoft.net The development of a stability-indicating RP-HPLC method is critical for analyzing this compound, allowing for the separation of the active compound from any potential degradation products or synthesis-related impurities. researchgate.net

Method development typically involves a systematic evaluation of chromatographic parameters to achieve optimal separation. Key considerations include the choice of stationary phase, mobile phase composition, pH, flow rate, and detector wavelength. A C18 column is frequently employed for the separation of non-polar to moderately polar compounds like substituted phenethylamines. researchgate.netpensoft.net The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govresearchgate.net Adjusting the pH of the aqueous phase is crucial for controlling the retention of ionizable compounds like amines.

Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. pensoft.netnih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For instance, a validated method would demonstrate a linear relationship between the concentration of this compound and the detector response over a specified range. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Substituted Phenethylamines

Parameter Condition Rationale/Reference
Column C18, 150 x 4.6 mm, 5 µm Provides good retention and separation for compounds of similar polarity. researchgate.netpensoft.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) Organic modifier and acidic buffer to ensure good peak shape and retention for amines. researchgate.net
Elution Mode Isocratic or Gradient Isocratic for simple mixtures; gradient for complex samples with varying polarity impurities. researchgate.netnih.gov
Flow Rate 1.0 mL/min A standard flow rate ensuring good separation efficiency and reasonable analysis time. researchgate.net
Column Temperature 30 °C Controlled temperature ensures retention time reproducibility. researchgate.net
Detection UV/VIS at ~225 nm Wavelength where the chlorophenyl chromophore exhibits significant absorbance. researchgate.net

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including phenethylamine derivatives. cromlab-instruments.esnih.gov However, the direct analysis of primary amines like this compound by GC can be challenging due to their high polarity and tendency to adsorb onto the stationary phase, leading to poor peak shape (tailing). labrulez.com

To overcome these issues, derivatization is a common strategy. The primary amine group is reacted with a suitable agent to form a less polar, more volatile, and more thermally stable derivative. cromlab-instruments.es Agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) derivatives, which exhibit improved chromatographic behavior. cromlab-instruments.es

The choice of GC column is also critical. Deactivated columns, often with a base-deactivated packing material, are necessary to minimize analyte adsorption. labrulez.com Columns like the TraceGOLD TG-5MS, a low-bleed 5% phenyl methylpolysiloxane column, are suitable for analyzing a broad range of drugs of abuse, including substituted phenethylamines. cromlab-instruments.es

Table 2: Typical GC-MS Parameters for Substituted Phenethylamine Analysis

Parameter Condition Rationale/Reference
Column TraceGOLD TG-5MS (or similar 5% Phenyl-type) Provides good resolution and inertness for amine analysis. cromlab-instruments.es
Carrier Gas Helium Inert carrier gas, standard for GC-MS applications.
Injection Mode Split/Splitless Splitless mode is often used for trace analysis to maximize sensitivity.
Derivatization MSTFA with 1% TMCS Forms TMS derivatives to improve volatility and peak shape. cromlab-instruments.es
Oven Program Temperature gradient (e.g., 100°C to 300°C) Ensures separation of compounds with different boiling points.
Detector Mass Spectrometer (MS) Provides both qualitative (mass spectrum) and quantitative data. nih.gov

Since this compound possesses a chiral center, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the separation and quantification of the individual enantiomers are of paramount importance. Chiral HPLC is the most common and effective method for this purpose. mdpi.com

This technique relies on the use of a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds, including amines. yakhak.orgnih.gov Columns like Chiralpak® and Chiralcel® are frequently employed. yakhak.orgresearchgate.net

The enantioseparation is achieved through transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), plays a crucial role in the separation mechanism. yakhak.org Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and reduce retention times by competing with the analyte for highly active sites on the stationary phase. researchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation

CSP Name Chiral Selector Potential Application
Chiralpak® IA/IB/IC Immobilized amylose/cellulose derivatives Known for broad applicability and robustness in separating chiral amines. nih.gov
Chiralcel® OD-H Coated cellulose tris(3,5-dimethylphenylcarbamate) Demonstrated high performance for resolving NBD-derivatized chiral amines. yakhak.org
Lux® Cellulose-1/2 Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3-chloro-4-methylphenylcarbamate) Used for separating various pharmaceutical enantiomers, including amines. nih.gov

Mass Spectrometry Techniques for Structural Elucidation (Beyond Basic Identification)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound and its metabolites. Advanced MS techniques provide in-depth structural information beyond simple identification.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, operating by isolating a precursor ion (e.g., the protonated molecule [M+H]⁺), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and distinguish it from isomers.

For substituted phenethylamines like this compound, fragmentation in positive ion mode often involves characteristic losses. A key fragmentation pathway for protonated 4-substituted phenethylamines is the loss of ammonia (B1221849) (NH₃). sci-hub.se This loss is facilitated by the formation of a stable spiro[2.5]octadienylium ion. sci-hub.se The presence of an electron-donating or weakly electron-withdrawing group on the phenyl ring influences the efficiency of this fragmentation. Other significant fragments can arise from cleavage of the butyl chain. Analyzing these fragmentation pathways provides high confidence in the structural assignment. core.ac.uk

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 184.09)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure/Pathway
184.09 167.06 NH₃ Loss of ammonia, potentially forming a spirocyclic or rearranged cation. sci-hub.se
184.09 125.04 C₄H₉N Cleavage of the bond between the phenyl ring and the butylamine (B146782) side chain, yielding the chlorophenyl cation.
184.09 155.08 C₂H₅ Loss of an ethyl radical via cleavage of the butyl chain.
184.09 58.07 C₈H₈Cl Cleavage of the butyl chain, yielding the protonated butan-1-amine fragment.

Note: m/z values are calculated for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements (typically <5 ppm error), enabling the determination of elemental compositions for precursor and fragment ions. nih.gov This capability is crucial for identifying unknown compounds, such as the metabolites of this compound, in complex biological matrices. nih.gov

In vitro metabolism studies using human liver microsomes can be performed to generate potential metabolites. The subsequent HRMS analysis can then identify these metabolites by comparing the accurate masses of detected compounds with the theoretical masses of predicted biotransformation products. Common metabolic pathways for phenethylamine-based drugs include N-dealkylation, O-dealkylation (not applicable here), hydroxylation of the aromatic ring or alkyl chain, and deamination. nih.gov For this compound, expected metabolites would include hydroxylated derivatives and the corresponding phenylbutanone resulting from deamination. HRMS, combined with MS/MS fragmentation data, allows for the confident structural elucidation of these metabolites. nih.gov

Table 5: Potential Metabolites of this compound and their Identification by HRMS

Biotransformation Proposed Metabolite Structure Elemental Formula Theoretical [M+H]⁺ (m/z)
Parent Drug This compound C₁₀H₁₄ClN 184.0888
Hydroxylation Hydroxy-2-(4-chlorophenyl)butan-1-amine C₁₀H₁₄ClNO 200.0837
Deamination 2-(4-Chlorophenyl)butan-1-one C₁₀H₁₁ClO 183.0571
N-Oxidation This compound N-oxide C₁₀H₁₄ClNO 200.0837

Note: m/z values are theoretical monoisotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation and conformational analysis of molecules like this compound. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial proximity of atoms within the this compound molecule. These methods spread the NMR information across two frequency axes, resolving spectral overlap that can occur in one-dimensional (1D) spectra. libretexts.orglibretexts.org

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.orgmagritek.com In the COSY spectrum of this compound, cross-peaks would indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the carbon chain and confirming the structure. For instance, the protons of the aminomethyl group (-CH₂NH₂) would show a correlation to the methine proton (-CH), which in turn would correlate with the protons of the adjacent methylene (B1212753) group (-CH₂-).

Heteronuclear Multiple-Quantum Coherence (HMQC) , or its more modern alternative, the Heteronuclear Single-Quantum Correlation (HSQC) experiment, establishes correlations between protons and the carbon atoms to which they are directly attached (¹J-coupling). core.ac.ukyoutube.com This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HMQC/HSQC spectrum of this compound would link a specific proton resonance to its corresponding carbon resonance, providing a clear picture of the C-H bonds.

Nuclear Overhauser Effect SpectroscopY (NOESY) is a through-space correlation technique that identifies protons that are in close spatial proximity, even if they are not directly bonded or spin-coupled. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For this compound, NOESY could reveal interactions between the protons on the phenyl ring and the protons on the butyl chain, providing insights into the rotational conformation around the phenyl-butyl bond.

A comprehensive analysis using these 2D NMR techniques would allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound, as illustrated in the hypothetical data table below.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMQC/HSQC CorrelationNOESY Correlations
C1 (-CH₂NH₂)δ ~2.8-3.0δ ~45H-2C1H-2, H-3
C2 (-CH)δ ~3.2-3.4δ ~55H-1, H-3C2H-1, H-3, H-aromatic
C3 (-CH₂)δ ~1.6-1.8δ ~30H-2, H-4C3H-1, H-2, H-4
C4 (-CH₃)δ ~0.9-1.1δ ~14H-3C4H-3
Aromatic CHδ ~7.2-7.4δ ~128-132Aromatic CHC-aromaticH-2, Aromatic CH

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different crystalline forms, or polymorphs, of a pharmaceutical compound. jocpr.combruker.com Polymorphs of the same compound can exhibit different physicochemical properties, including solubility, stability, and bioavailability, making their characterization crucial.

For this compound, ssNMR can be employed to identify and quantify different polymorphic forms that may exist. nih.gov The distinct packing arrangements of molecules in different crystal lattices lead to variations in the local chemical environments of the nuclei. These variations are reflected in the ssNMR spectra as differences in chemical shifts and line shapes. jocpr.comresearchgate.net

Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to enhance the signal of less abundant nuclei like ¹³C and to narrow the spectral lines. By comparing the ¹³C CP/MAS spectra of different batches or formulations of this compound, one can identify the presence of different polymorphs. researchgate.net

For example, if this compound exists in two polymorphic forms, Form A and Form B, their ¹³C ssNMR spectra would likely show distinct sets of peaks, particularly for the carbon atoms involved in intermolecular interactions or those whose conformation is sensitive to the crystal packing.

Carbon AtomForm A ¹³C Chemical Shift (ppm)Form B ¹³C Chemical Shift (ppm)
C145.246.8
C255.854.1
C330.531.9
C414.113.5
C-Aromatic (ipso)140.3141.5
C-Aromatic (ortho)129.7128.9
C-Aromatic (meta)128.5129.3
C-Aromatic (para)132.6133.2

Furthermore, ssNMR can be used to quantify the relative amounts of different polymorphs in a mixture. This is achieved by integrating the areas of specific, well-resolved peaks corresponding to each polymorph. The ability to quantify polymorphic content is vital for quality control in pharmaceutical manufacturing. jocpr.com

Potential Academic Research Applications and Future Directions for 2 4 Chlorophenyl Butan 1 Amine

Utility of 2-(4-Chlorophenyl)butan-1-amine as a Synthetic Intermediate in Organic Synthesis

The primary amino group and the reactive chlorophenyl moiety of this compound theoretically make it a versatile building block in organic synthesis. General methods for the synthesis of primary amines, such as the Gabriel synthesis or reductive amination of a corresponding ketone, would likely be applicable for its preparation.

While no specific examples of its use as a synthetic intermediate are documented, related structures are employed in the construction of more complex molecules. For instance, derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole have been synthesized, highlighting the utility of the 4-chlorophenyl group in forming heterocyclic systems with potential biological activity. Similarly, the 4-chlorophenyl scaffold has been incorporated into complex molecules designed as topoisomerase II inhibitors. These examples suggest that this compound could serve as a precursor for a range of more elaborate chemical structures.

Exploration of this compound as a Pharmacological Tool or Probe in In Vitro Biological Systems

The pharmacological profile of this compound has not been characterized in the public domain. However, the study of analogous compounds provides a basis for potential areas of investigation. For example, compounds containing a 4-fluorophenyl group, structurally very similar to the 4-chlorophenyl group, have been identified as potent 5-HT2A receptor inverse agonists. This suggests that this compound could potentially interact with serotonin (B10506) receptors or other targets within the central nervous system.

Furthermore, pyridine (B92270) derivatives bearing a 4-chlorophenyl group have demonstrated inhibitory activity against topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. This raises the possibility that this compound or its derivatives could exhibit cytotoxic or antiproliferative effects, warranting investigation in in vitro cancer cell line studies.

Integration of this compound Scaffold in Chemical Biology Research

Chemical probes are essential small molecules used to study and manipulate biological systems. An effective chemical probe must exhibit high potency and selectivity for its target. While there is no evidence of this compound being used as a chemical probe, its structure presents possibilities for such applications.

The development of targeted protein degraders, which utilize a small molecule to recruit a target protein to the cellular degradation machinery, is a burgeoning area of chemical biology. The 4-chlorophenyl moiety has been observed in the structures of some of these complex molecules. This indicates that the scaffold of this compound could potentially be incorporated into the design of novel chemical probes or therapeutic agents.

Emerging Research Areas for this compound

Given the lack of direct research, any research area for this compound would be considered "emerging." Based on the activities of related compounds, promising avenues of investigation include:

Neuromodulatory Activity: Exploration of its effects on various neurotransmitter receptors, particularly serotonin and dopamine (B1211576) receptors, could uncover potential applications in neuroscience.

Anticancer Research: Synthesis and screening of derivatives for activity against various cancer cell lines, focusing on targets like topoisomerases or other enzymes involved in cell proliferation.

Antimicrobial Drug Discovery: Incorporation of the scaffold into novel heterocyclic systems to screen for antibacterial and antifungal properties.

Current Challenges and Future Perspectives in the Academic Research of this compound

The most significant challenge in the academic research of this compound is the current void of foundational data. Without basic information on its synthesis, characterization, and preliminary biological activity, it is difficult to attract research interest and funding.

The future perspective for this compound lies in initiating these fundamental studies. A thorough characterization of its physicochemical properties and a broad screening of its biological activities are necessary first steps. Differentiating its profile from its isomers, such as 4-(4-chlorophenyl)butan-2-amine, will be crucial in identifying any unique properties or potential advantages. The synthesis and evaluation of a library of derivatives could then unlock its potential as a valuable tool in medicinal chemistry and chemical biology.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)butan-1-amine, and how can intermediates be characterized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous ether to yield the target amine . Intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry. Selective crystallization in polar solvents (e.g., ethanol) may purify intermediates, as seen in analogous syntheses of chlorophenyl derivatives .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming the amine group and chlorophenyl substitution pattern. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or chiral HPLC may be employed if enantiomers are present. Computational tools like PubChem’s InChIKey aid in cross-referencing structural data .

Q. How do computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like XLogP predict hydrophobicity (logP ≈ 2.2 for similar chlorophenyl amines) . Molecular dynamics simulations estimate solubility and partition coefficients. Topological polar surface area (TPSA) calculations (~26 Ų) assess hydrogen-bonding potential, relevant for bioavailability studies. Software such as Gaussian or COSMOtherm models thermodynamic properties (e.g., boiling points) .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be addressed using isomerization or chiral resolution techniques?

  • Methodological Answer : If stereocenters arise, use chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) during synthesis. For diastereomer separation, employ Lewis acids (e.g., BF₃·OEt₂) to promote isomerization, as demonstrated in trans-Atovaquone synthesis . Chiral stationary phases in HPLC (e.g., amylose-based columns) resolve enantiomers. Dynamic kinetic resolution (DKR) may optimize enantiomeric excess (ee) .

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound?

  • Methodological Answer : For ambiguous electron density maps, use SHELXL’s twin refinement (TWIN/BASF commands) to model twinning or disorder . High-resolution synchrotron data improves precision. Hydrogen atom positions are refined using restraints (ISOR/DFIX). Cross-validate results with spectroscopic data (e.g., NMR NOEs for conformation) .

Q. How to optimize reaction conditions to minimize by-products in the synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For reductive amination, use sodium cyanoborohydride (NaBH3CN) at pH 7 to suppress imine hydrolysis . Monitor reaction progress via inline FTIR or GC-MS. Purge oxygen to prevent oxidation of intermediates, and use scavengers (e.g., molecular sieves) for water-sensitive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.